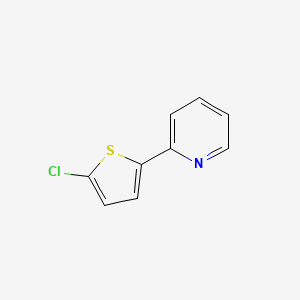

2-(5-Chloro-2-thienyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAKLCVWYHBULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Chloro-2-thienyl)pyridine (CAS No. 123784-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloro-2-thienyl)pyridine, with the Chemical Abstracts Service (CAS) registry number 123784-09-8 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyridine ring linked to a chlorinated thiophene moiety, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The arrangement of aromatic systems and the presence of heteroatoms (nitrogen and sulfur) and a halogen (chlorine) impart specific electronic properties and offer multiple points for chemical modification. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] Thienylpyridines, a class of compounds that includes this compound, are known to exhibit a wide range of biological activities, including acting as antiplatelet agents by antagonizing the P2Y12 receptor.[6][7][8] The incorporation of a thiophene ring can modulate the pharmacokinetic and pharmacodynamic properties of the parent pyridine structure.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and data for structurally similar compounds.

| Property | Value | Source |

| CAS Number | 123784-09-8 | [1][2][3] |

| Molecular Formula | C₉H₆ClNS | [1][2] |

| Molecular Weight | 195.67 g/mol | [1] |

Properties such as melting point, boiling point, and solubility are crucial for experimental design, including reaction setup, purification, and formulation. For the closely related compound 2-(2-thienyl)pyridine (CAS No. 3319-99-1), the melting point is reported to be in the range of 61-65 °C, and the boiling point is 140 °C at 16 mmHg.[4] The introduction of the chloro group on the thiophene ring in this compound is expected to influence these values.

Synthesis of this compound

The synthesis of this compound typically involves the formation of a carbon-carbon bond between the pyridine and thiophene rings. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for constructing such biaryl linkages.

Key Synthetic Strategies:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine-based boronic acid or ester with a halogenated thiophene, or vice versa. For the synthesis of this compound, a likely route would be the reaction of 2-pyridylboronic acid with 2-bromo-5-chlorothiophene or 2-chloro-5-iodothiophene in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[9][10][11]

-

Stille Coupling: This method utilizes an organotin reagent. For instance, the reaction could involve 2-(tributylstannyl)pyridine and a suitable dihalothiophene or 5-chloro-2-halothiophene, catalyzed by a palladium complex.

-

Direct Arylation: More recent methods focus on the direct C-H functionalization of one of the heterocyclic rings, which can be a more atom-economical approach.

Exemplary Synthetic Workflow (Suzuki-Miyaura Coupling):

Sources

- 1. Pyridine, 2-(5-chloro-2-thienyl)- CAS # 123784-09-8 [tradingchem.com]

- 2. Pyridine, 2-(5-chloro-2-thienyl)-;123784-09-8 [abichem.com]

- 3. This compound [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 2-(5-Chloro-2-thienyl)pyridine

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-Chloro-2-thienyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is structured to offer not just data, but a deeper understanding of the underlying principles that govern the spectral characteristics of this molecule. The insights provided herein are based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Introduction: The Significance of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The fusion of pyridine and thiophene rings, as seen in thienylpyridines, creates a scaffold with unique electronic and steric properties. The introduction of a chloro-substituent further modulates these properties, making this compound a valuable synthon for drug discovery and development. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a roadmap for its unambiguous identification and characterization.

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, reflecting the electronic environment of each proton. The presence of the electronegative nitrogen in the pyridine ring and the chlorine and sulfur atoms in the thiophene ring significantly influences the chemical shifts.

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known spectral data of 2-(2-thienyl)pyridine[1] and the established substituent effects of chlorine on a thiophene ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 8.55 - 8.65 | dd | J = 4.5, 1.8 |

| H-3' | 7.70 - 7.80 | d | J = 8.0 |

| H-4' | 7.20 - 7.30 | t | J = 7.5 |

| H-5' | 7.65 - 7.75 | ddd | J = 8.0, 7.5, 1.8 |

| H-3 | 7.40 - 7.50 | d | J = 4.0 |

| H-4 | 7.05 - 7.15 | d | J = 4.0 |

Causality Behind Predicted Chemical Shifts and Coupling Patterns:

-

Pyridine Protons (H-3', H-4', H-5', H-6'): The proton ortho to the nitrogen (H-6') is expected to be the most deshielded due to the inductive effect and lone pair anisotropy of the nitrogen atom, appearing at the lowest field.[2] The remaining pyridine protons will appear in the typical aromatic region, with their precise shifts influenced by the thienyl substituent.

-

Thiophene Protons (H-3, H-4): The protons on the thiophene ring will appear as two doublets, characteristic of an AB spin system. The presence of the electron-withdrawing chlorine atom at the 5-position will deshield the adjacent proton (H-4) to a lesser extent than the proton further away (H-3). The typical three-bond coupling constant (³J) in a thiophene ring is around 4-5 Hz.[3]

Visualization of Predicted ¹H-¹H Coupling Network:

Caption: Predicted proton-proton coupling network in this compound.

Predicted ¹³C NMR Spectral Data: A Structural Fingerprint

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are highly sensitive to the local electronic environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' | 151 - 153 |

| C-6' | 149 - 151 |

| C-4' | 136 - 138 |

| C-2 | 142 - 144 |

| C-5 | 130 - 132 |

| C-3 | 127 - 129 |

| C-4 | 126 - 128 |

| C-5' | 123 - 125 |

| C-3' | 120 - 122 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Quaternary Carbons (C-2', C-2, C-5): The carbon atoms at the junction of the two rings (C-2') and the carbon bearing the chlorine (C-5) are expected to be significantly deshielded. The carbon attached to the nitrogen (C-2') will also be deshielded.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with C-2' and C-6' being the most deshielded.

-

Thiophene Carbons: The carbon bearing the chlorine (C-5) will be deshielded due to the electronegativity of chlorine. The other thiophene carbons will have chemical shifts typical for this heterocyclic system.[4][5]

Experimental Protocol for High-Fidelity NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

- Tune and match the probe for the ¹H frequency.

- Acquire a standard one-pulse ¹H spectrum with the following parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

- Spectral width: ~16 ppm

3. ¹³C NMR Acquisition:

- Tune and match the probe for the ¹³C frequency.

- Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

- Acquisition parameters:

- Pulse angle: 30 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more (as ¹³C has low natural abundance)

- Spectral width: ~200 ppm

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase correct the spectra.

- Calibrate the chemical shift scale using the TMS signal.

- Integrate the ¹H NMR signals.

- For ¹³C NMR, perform peak picking to determine the chemical shifts.

Visualization of the NMR Workflow:

Caption: A standardized workflow for NMR data acquisition and processing.

Structural Verification and Advanced Techniques

The congruence between the experimentally obtained NMR data and the predicted values presented in this guide would provide strong evidence for the correct synthesis and purity of this compound. For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Would reveal the scalar coupling between protons, confirming the connectivity within the pyridine and thiophene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the linkage between the two heterocyclic rings.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the molecular structure on the NMR parameters, researchers can confidently identify this compound and assess its purity. The outlined experimental protocol serves as a robust methodology for obtaining high-quality, reproducible data. The application of advanced 2D NMR techniques will further solidify the structural assignment, providing a complete and unambiguous characterization of this important heterocyclic molecule.

References

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. ¹H and ¹³C NMR Data for 1 (at 500/125 MHz in Pyridine-d 5 ), δ in.... [Link]

-

ResearchGate. ¹³C NMR spectra of compounds 2-5. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

ResearchGate. ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]

-

Semantic Scholar. ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Sci-Hub. ChemInform Abstract: Preferred Conformations of Some 2‐Pyridyl Substituted Thiourea Derivatives. A Reinvestigation of NMR Spectral Data.. [Link]

-

NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Lecture 3: Coupling Constants Coupling Constants the chemical shift. [Link]

Sources

biological activity of 2-(5-Chloro-2-thienyl)pyridine derivatives

An In-depth Technical Guide to the Biological Activity of 2-(5-Chloro-2-thienyl)pyridine Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The this compound moiety represents one such scaffold, integrating the essential features of three distinct pharmacophores: a pyridine ring, a thiophene ring, and a strategically placed chlorine atom. The pyridine ring, a bioisostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its hydrogen bonding capacity and metabolic stability.[1][2] The thiophene ring offers a different electronic and spatial profile, while the chloro-substituent significantly modulates lipophilicity and electronic properties, often enhancing binding affinity and metabolic resistance.[3] This unique combination has led to the exploration of this compound derivatives across a spectrum of therapeutic areas, revealing potent anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This guide provides a technical overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds, offering insights for researchers in drug development.

Core Synthesis Strategies

The generation of a diverse library of derivatives is fundamental to exploring the full therapeutic potential of the this compound core. While various methods exist, a common and effective approach involves a one-pot, three-component reaction.

This strategy is advantageous due to its operational simplicity and efficiency. The use of a catalyst like zinc chloride facilitates the condensation and cyclization steps, driving the reaction towards the desired polysubstituted pyridine product. The choice of reactants (e.g., different anilines or malononitrile derivatives) allows for systematic structural modifications, which is crucial for subsequent structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound derivatives.

Section 1: Anticancer Activity

Pyridine and thienopyridine derivatives have demonstrated significant potential as anticancer agents, acting on various hallmarks of cancer.[5][7] Derivatives of the this compound class continue this trend, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on structurally related compounds have shown that they can trigger the intrinsic (mitochondrial) apoptotic pathway.[8][9] This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. This initiator caspase, in turn, activates effector caspases like caspase-3, leading to the execution of cell death.[9]

Caption: The intrinsic pathway of apoptosis induced by thienyl-pyridine derivatives.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For pyridine-based anticancer agents, certain structural features are consistently associated with enhanced activity:

-

Substituents on Aromatic Rings: The presence and position of electron-withdrawing or electron-donating groups on ancillary aryl rings can dramatically influence cytotoxicity. For instance, nitro and methoxy groups have been shown to increase activity.[3][10] Larger substituents like bromo groups can also be more effective than smaller ones like chloro groups, suggesting steric factors play a role in target binding.[3]

-

The Nitrile Group: A cyano (CN) group at position 3 of the pyridine ring is often considered a key pharmacophore, essential for potent activity.[3]

-

Hydrophilicity: The introduction of hydrophilic substituents, such as a methoxy group, can increase the antiproliferative activity, possibly by improving solubility or interaction with the target protein.[3]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | A549 (Lung) | 53.3 - 193.3 µg/mL | [11] |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | C6 (Glioma) | 45.0 - 216.0 µg/mL | [11] |

| Pyridine-urea derivatives | MCF-7 (Breast) | < Doxorubicin | [5] |

| Thienopyrimidine with 4"-pyridinyl moiety | DU-145 (Prostate) | 2.0 ± 0.1 µg/mL | [12] |

Note: Data for closely related thienyl and pyridine structures are presented to illustrate general potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The duration is cell-line dependent.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[15] Heterocyclic compounds containing thiophene and pyridine rings are well-established pharmacophores in this field, and this compound derivatives have shown promise against a range of microbes.[4][15][16]

Spectrum of Activity

These derivatives have demonstrated broad-spectrum potential. Specific analogues have shown high activity against Gram-positive bacteria, while others are effective against both Gram-positive and Gram-negative bacteria.[15] Furthermore, related structures exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including dormant cells which are notoriously difficult to eradicate.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thienyl-oxadiazole derivatives | Gram-positive bacteria | Highly Active | [15] |

| Pyridothienopyrimidines | S. mutans, P. aeruginosa | Potential Activity | [19] |

| Pyrimidine with 4"-pyridinyl moiety | A. niger, C. tropicalis | 8.00 | [12] |

| Pyrimidine with 2",4"-dichlorophenyl | M. tuberculosis H37Rv | 6.2 | [12] |

Note: Data for structurally related compounds are shown to highlight the potential of the core scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent.[18][20]

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Section 3: Anti-inflammatory Activity

Inflammation is a key pathological component of many chronic diseases. Pyridine-containing structures are known to possess anti-inflammatory properties.[2][21][22] The evaluation of this compound derivatives in this context is a logical extension of their established biological profile.

Mechanism of Action: Inhibition of Protein Denaturation

A common in vitro method for screening anti-inflammatory activity is the inhibition of protein denaturation.[23][24] Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein, like bovine serum albumin (BSA), is correlated with its in vivo anti-inflammatory potential.

Caption: Principle of the protein denaturation inhibition assay for anti-inflammatory activity.

Experimental Protocol: Albumin Denaturation Assay

This assay provides a rapid and cost-effective screening of potential anti-inflammatory agents.[21][25][26]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Standard Drug: Prepare a similar mixture using a standard anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentrations for comparison.

-

Control: A control mixture consists of all components except the test compound/standard drug.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly promising framework in medicinal chemistry. The derivatives have demonstrated a compelling range of biological activities, most notably in the realms of anticancer, antimicrobial, and anti-inflammatory research. The synthetic accessibility of this core allows for extensive structural modifications, enabling detailed SAR studies to optimize potency and selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While apoptosis is a known anticancer mechanism, the specific molecular targets (e.g., kinases, specific enzymes) for these compounds remain largely uncharacterized. Elucidating these targets will enable more rational drug design.

-

In Vivo Efficacy: Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles.

-

Broadening the Scope: Exploration of these derivatives for other therapeutic indications, such as antiviral or neuroprotective applications, could yield novel lead compounds.

The continued investigation into this privileged scaffold holds significant potential for the development of next-generation therapeutics to address pressing global health challenges.

References

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

-

Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some novel thiazole, thiophene and pyridine derivatives containing the thiazole moiety. RSC Advances, 7(64), 40391–40401. [Link]

-

Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications. MDPI. [Link]

-

Certain pyridothienopyrimidine derivatives exhibit a wide range of biological activities. ACS Publications. [Link]

-

Pyridine derivatives are a structurally heterogeneous and pharmacologically important class of compounds with increasing importance in anticancer drug development. IJSAT. [Link]

-

New 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives were synthesized and tested for antimicrobial activity. MDPI. [Link]

-

Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure–Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. PubMed. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]

-

Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. PMC - NIH. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

-

Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents. Asian Journal of Chemistry. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Taylor & Francis Online. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Bioassays for Anticancer Activities. ResearchGate. [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PMC - NIH. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

-

Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. bioRxiv. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. ResearchGate. [Link]

-

Structure–activity relationships. ResearchGate. [Link]

-

In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

- Synthesis method of 2-chloro-5-methyl pyridine.

-

INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]

-

In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Journal of Synthetic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijsat.org [ijsat.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amhsr.org [amhsr.org]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. woah.org [woah.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journalajrb.com [journalajrb.com]

- 24. researchgate.net [researchgate.net]

- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijddr.in [ijddr.in]

The Enigmatic Core: Unveiling the Medicinal Chemistry Potential of 2-(5-Chloro-2-thienyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of distinct heterocyclic scaffolds within a single molecular entity presents a compelling strategy in modern medicinal chemistry for the generation of novel therapeutic agents. 2-(5-Chloro-2-thienyl)pyridine, a unique amalgamation of a pyridine and a chlorothiophene moiety, represents a largely unexplored yet promising scaffold. While direct and extensive research on this specific molecule is nascent, a deep dive into the well-established pharmacological profiles of its constituent parts provides a strong rationale for its investigation. This guide will dissect the potential of this compound by examining the chemical and biological attributes of both the pyridine and thienyl cores. We will explore potential therapeutic applications, propose synthetic strategies, and outline a workflow for the systematic evaluation of this intriguing molecule, thereby providing a roadmap for its journey from a chemical curiosity to a potential clinical candidate.

Deconstructing the Scaffold: A Tale of Two Heterocycles

The therapeutic potential of this compound can be logically inferred from the rich medicinal chemistry history of its building blocks: the pyridine ring and the thienyl group. The pyridine scaffold is a cornerstone in drug design, renowned for its presence in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom imparts basicity and the ability to form crucial hydrogen bonds with biological targets.[3] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5]

Similarly, the thienopyridine scaffold, a fusion of thiophene and pyridine rings, has yielded significant therapeutic successes, particularly in the realm of cardiovascular and central nervous system (CNS) diseases.[6] Thienopyridine derivatives are also known for their anti-inflammatory, anti-infective, and antitumor properties.[6] The chloro-substitution on the thienyl ring of this compound is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 123784-09-8 | [7] |

| Molecular Weight | 195.67 g/mol | [7] |

| Molecular Formula | C9H6ClNS | [7] |

| Physical Form | Solid | [7] |

| Purity | ~95% | [7] |

Charting the Course: Potential Therapeutic Applications

Based on the established bioactivities of its constituent heterocycles, we can hypothesize several promising therapeutic avenues for this compound and its future derivatives.

Oncology: A New Frontier in Kinase Inhibition?

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors.[8] The nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The discovery of potent Src/Abl kinase inhibitors based on a 2-aminopyridine scaffold highlights the potential of this core in oncology.[8]

Hypothesis: The this compound scaffold could serve as a novel hinge-binding fragment for various kinases implicated in cancer. The chlorothienyl moiety can be explored for its ability to occupy hydrophobic pockets within the kinase domain, potentially leading to high-potency and selective inhibitors.

Caption: Proposed binding mode of this compound in a kinase active site.

Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold?

Pyridine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[4][9] Furthermore, 2-thiopyridine derivatives have shown potent antitubercular activity against both active and dormant Mycobacterium tuberculosis.[10]

Hypothesis: The unique electronic and steric properties of this compound may enable it to inhibit essential microbial enzymes or disrupt microbial cell membranes. The presence of both sulfur and nitrogen atoms could also facilitate chelation with metal ions crucial for microbial survival.

Neurodegenerative Disorders: Modulating CNS Targets

The thienopyridine scaffold has found applications in the treatment of CNS disorders.[6] The ability of small, relatively lipophilic molecules to cross the blood-brain barrier is a critical factor for CNS-active drugs.

Hypothesis: The physicochemical properties of this compound may be amenable to CNS penetration. Derivatives could be designed to interact with targets implicated in neurodegenerative diseases, such as enzymes or receptors involved in neurotransmission or protein aggregation.

The Synthetic Blueprint: Accessing the Core and its Analogs

General Suzuki Cross-Coupling Protocol

A robust and versatile approach for the synthesis of bi-aryl compounds like this compound is the Suzuki cross-coupling reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(5-Chloro-2-thienyl)pyridine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-2-thienyl)pyridine has emerged as a pivotal heterocyclic building block in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and structural characteristics, arising from the synergistic interplay of a pyridine ring and a chlorinated thiophene moiety, render it a versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of this compound, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Through detailed protocols, mechanistic insights, and a case study on its application in active pharmaceutical ingredient (API) synthesis, this document serves as a comprehensive resource for chemists seeking to leverage this valuable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

The fusion of pyridine and thiophene rings in a single molecular entity creates a scaffold with significant potential in medicinal chemistry and materials science.[1][2] The pyridine ring, a common motif in FDA-approved drugs, imparts desirable pharmacokinetic properties and serves as a key interaction point with biological targets.[3] The thiophene ring, another privileged heterocycle, offers a platform for diverse functionalization. The introduction of a chlorine atom at the 5-position of the thiophene ring in this compound provides a reactive handle for cross-coupling reactions, allowing for the facile construction of complex molecular architectures. This strategic placement of the chloro substituent is key to the molecule's utility as a versatile building block.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 123784-09-8 | [4] |

| Molecular Formula | C₉H₆ClNS | [4] |

| Molecular Weight | 195.67 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 61-65 °C | [1] |

| Boiling Point | 140 °C at 16 mmHg |

Synthetic Approaches

The most common and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. A Stille coupling between a 2-halopyridine (e.g., 2-bromopyridine) and an appropriately functionalized organotin reagent, such as 2-(tributylstannyl)-5-chlorothiophene, provides a direct route to the target molecule.

Caption: General workflow for the synthesis of this compound via Stille coupling.

This approach offers good yields and functional group tolerance, making it a preferred method for accessing this key intermediate.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the thiophene ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse molecular fragments, enabling the rapid construction of compound libraries for drug discovery and materials development.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[5] this compound readily participates in this reaction with a wide range of boronic acids and their derivatives, providing access to a diverse array of 2-(5-aryl-2-thienyl)pyridines.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. Palladium catalysts bearing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of the relatively unreactive aryl chloride bond.[1] The base is required to activate the boronic acid for transmetalation.[6] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[7]

Self-Validating Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base like K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of an organic solvent (e.g., dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-aryl-2-thienyl)pyridine.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers a complementary approach to the Suzuki-Miyaura reaction for constructing C-C bonds.[8] This reaction involves the coupling of an organohalide with an organostannane reagent in the presence of a palladium catalyst.[] this compound can be effectively coupled with various aryl-, heteroaryl-, or vinylstannanes.

Causality Behind Experimental Choices: The Stille reaction is known for its tolerance of a wide range of functional groups and generally mild reaction conditions.[10] The choice of palladium catalyst and ligands is similar to that in the Suzuki-Miyaura coupling. The reaction is typically run in a non-polar aprotic solvent like toluene or THF.

Self-Validating Protocol: Stille Coupling of this compound

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in a suitable anhydrous, degassed solvent (e.g., toluene).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

-

Work-up and Purification: After completion, cool the reaction, and if necessary, quench any remaining organotin reagents with an aqueous KF solution. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination has become an indispensable tool for this transformation.[11][12] this compound can be efficiently aminated with a diverse range of primary and secondary amines, providing access to valuable 2-(5-amino-2-thienyl)pyridine derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the selection of the appropriate palladium catalyst, ligand, and a strong, non-nucleophilic base.[13] Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the active nucleophile.

Self-Validating Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: Combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in an oven-dried Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the sealed reaction vessel at a temperature ranging from 80 to 120 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via flash chromatography.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Pyridine, 2-(5-chloro-2-thienyl)-;123784-09-8 [abichem.com]

- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

- 14. chem.libretexts.org [chem.libretexts.org]

2-(5-Chloro-2-thienyl)pyridine: Technical Synthesis and Application Guide

This is an in-depth technical guide on 2-(5-Chloro-2-thienyl)pyridine , a critical heteroaryl scaffold used extensively in organometallic chemistry and materials science.

Executive Summary

This compound (CAS: 123784-09-8) is a bidentate heteroaryl ligand belonging to the 2-phenylpyridine (ppy) family.[1][2] While structurally simple, its specific chlorination pattern at the 5-position of the thiophene ring imparts unique electronic properties, making it a "privileged scaffold" in two high-value sectors: Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Transition Metal Catalysis .

This guide details the compound's discovery context, a validated synthesis protocol via Suzuki-Miyaura coupling, and its critical role in tuning the emission of cyclometalated Iridium(III) complexes.

Part 1: History and Discovery Context

The Evolution of a Ligand

The history of this compound is bifurcated into two distinct eras: its initial synthesis as a pharmaceutical intermediate and its "renaissance" in materials science.

-

Early Era (Late 1980s - 1990s): The compound was first registered (CAS 123784-09-8) during efforts to expand the library of bi-heteroaryl systems for agrochemical and pharmaceutical screening. The thienyl-pyridine motif serves as a bioisostere for bi-phenyl systems, offering altered lipophilicity and metabolic stability. Early research focused on its potential in kinase inhibition and as a precursor for sulfonamide-based carbonic anhydrase inhibitors.

-

The PHOLED Era (2001 - Present): The true technical significance of this molecule emerged with the seminal work of Thompson and Forrest (USC/Princeton) on cyclometalated Iridium(III) complexes. While the parent compound, 2-(2-thienyl)pyridine (thpy), produces a specific emission color when complexed with Iridium, researchers discovered that substituting the thiophene ring with electron-withdrawing groups (like Chlorine) at the 5-position significantly alters the Highest Occupied Molecular Orbital (HOMO) energy levels. This allows for precise "color tuning" of the phosphorescence, stabilizing the complex and shifting emission wavelengths, which is critical for manufacturing efficient red and orange OLED displays.

Part 2: Technical Specifications & Properties

| Property | Value |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)pyridine |

| CAS Number | 123784-09-8 |

| Molecular Formula | C₉H₆ClNS |

| Molecular Weight | 195.67 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to thienyl group) |

| InChI Key | YSAKLCVWYHBULP-UHFFFAOYSA-N |

Part 3: Validated Synthesis Protocol

Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing this compound involves the palladium-catalyzed coupling of 2-bromopyridine with 5-chlorothiophene-2-boronic acid. This route is preferred over Stille coupling to avoid toxic organotin byproducts.

Reagents & Materials[1]

-

Substrate A: 2-Bromopyridine (1.0 eq)

-

Substrate B: 5-Chlorothiophene-2-boronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser and a nitrogen/argon inlet.

-

Solvent Degassing: Sparge the DME with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Reactant Loading: Charge the flask with 2-bromopyridine (10 mmol, 1.58 g) and 5-chlorothiophene-2-boronic acid (11 mmol, 1.78 g). Dissolve in DME (40 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) under a positive pressure of nitrogen. The solution typically turns yellow.

-

Base Addition: Add the degassed 2.0 M Na₂CO₃ solution (10 mL) via syringe.

-

Reflux: Heat the mixture to reflux (approx. 85°C) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes).

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica Gel, Gradient: 0% → 10% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a crystalline solid.

Mechanistic Logic

The 5-chloro substituent on the boronic acid is stable under these standard Suzuki conditions. The choice of 2-bromopyridine (rather than chloropyridine) ensures faster oxidative addition to the Pd(0) center, preventing homocoupling of the boronic acid.

Part 4: Applications in Material Science (OLEDs)

The primary industrial utility of this compound is as a cyclometalating ligand (C^N ligand) for Iridium(III) complexes.

Mechanism of Action: Color Tuning

In an OLED, the emission color is determined by the energy gap between the HOMO (largely located on the metal and the thiophene moiety) and the LUMO (largely on the pyridine ring).

-

Parent Ligand (thpy): Ir(thpy)₃ emits in the orange region.

-

Chlorinated Ligand (5-Cl-thpy): The Chlorine atom is electron-withdrawing (inductive effect, -I) but also mesomerically donating (+M). On the thiophene ring, the net effect stabilizes the HOMO energy level.

-

Result: This stabilization often results in a blue-shift or red-shift depending on the specific position and ancillary ligands, but more importantly, it improves the electrochemical stability of the complex, extending the device lifetime.

Experimental Workflow: Complexation

To form the Iridium dimer (the precursor to the final emitter):

-

Reactants: this compound + IrCl₃·nH₂O.

-

Solvent: 2-Ethoxyethanol/Water (3:1).

-

Condition: Reflux for 24 hours.

-

Product: The chloride-bridged dimer

. -

Final Step: Reaction with acetylacetone (acac) or picolinic acid yields the heteroleptic phosphorescent emitter.

Part 5: Visualization of Workflows

Synthesis and Application Pathway

The following diagram illustrates the synthesis of the ligand and its subsequent conversion into an OLED emitter.

Caption: Synthesis pathway from raw materials to functional OLED emitter via Suzuki coupling and Iridium cyclometalation.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Journal of the American Chemical Society, 123(18), 4304–4312. Link (Seminal work establishing the thienyl-pyridine ligand class for OLEDs).

-

Sigma-Aldrich. "Product Specification: this compound." Sigma-Aldrich Catalog. Link

-

Lowry, M. S., et al. (2004). "Accelerated Luminophore Discovery through Combinatorial Synthesis of Iridium Complexes." Chemistry of Materials, 16(23), 4829-4835. Link (Demonstrates substituent effects on thpy ligands).

Sources

Theoretical and Computational Profile of 2-(5-Chloro-2-thienyl)pyridine

This technical guide details the theoretical and computational framework for analyzing 2-(5-Chloro-2-thienyl)pyridine , a heterocyclic scaffold with significant potential in non-linear optics (NLO) and medicinal chemistry.

Executive Summary

This compound represents a classic Donor-

Computational Framework & Methodology

To ensure scientific integrity and reproducibility, the following computational levels of theory are recommended. These protocols balance computational cost with high accuracy for organic heterocycles.

1.1. Density Functional Theory (DFT) Parameters

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state geometry and vibrational analysis. For NLO properties (hyperpolarizability), CAM-B3LYP (Coulomb-Attenuating Method) is required to correct for long-range charge transfer errors inherent in B3LYP.

-

Basis Set: 6-311++G(d,p) .[1]

-

Diffuse functions (++): Critical for describing the electron density of the lone pairs on Nitrogen and Chlorine.

-

Polarization functions (d,p): Essential for accurate description of the C-Cl bond and aromatic ring distortions.

-

1.2. Workflow Visualization

The following diagram outlines the integrated computational workflow for full characterization.

Figure 1: Integrated computational workflow for structural, electronic, and biological characterization.

Structural & Electronic Properties[2]

2.1. Geometric Conformation (S-cis vs. S-trans)

The molecule possesses a rotatable bond between the pyridine and thiophene rings.

-

S-trans Conformer: Typically the global minimum due to reduced steric repulsion between the pyridine nitrogen lone pair and the thiophene sulfur/hydrogen.

-

S-cis Conformer: Higher energy in vacuum but may be stabilized in the presence of metal ions (chelation mode).

-

Planarity: The conjugated

-system drives the molecule toward planarity (

2.2. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary descriptor of chemical reactivity and optical stability.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and the chlorine atom (lone pair donation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring (electron deficient).

-

Significance: This spatial separation confirms the intramolecular charge transfer (ICT) from Thiophene

Pyridine, a prerequisite for NLO activity.

2.3. Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack:

-

Negative Potential (Red): Concentrated on the Pyridine Nitrogen (N1) and Chlorine atom. These are the preferred sites for hydrogen bonding or metal coordination.

-

Positive Potential (Blue): Concentrated on the hydrogen atoms of the rings, specifically the C-H bonds adjacent to the heteroatoms.

Vibrational Spectroscopy (IR & Raman)

Experimental FT-IR and FT-Raman spectra must be correlated with computed frequencies. Due to the harmonic approximation in DFT, raw frequencies are typically overestimated.

Scaling Factor: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.961 to align with experimental data.

| Vibrational Mode | Approx.[2] Frequency (cm⁻¹) | Intensity | Description |

| C-H Stretch (Ar) | 3050 - 3100 | Weak | Aromatic ring C-H stretching. |

| C=N Stretch | 1580 - 1600 | Strong | Characteristic pyridine ring mode. |

| C=C Stretch | 1450 - 1550 | Medium | Thiophene/Pyridine skeletal vibrations. |

| C-Cl Stretch | 700 - 800 | Medium | Characteristic 5-chloro substituent band; sensitive to atomic mass. |

| Ring Breathing | 990 - 1000 | Strong | Pyridine ring breathing mode (Raman active). |

Non-Linear Optical (NLO) Potential

This compound is a candidate for NLO materials due to its asymmetric polarization.

-

Dipole Moment (

): The vector sum of the C-Cl bond moment and the Pyridine/Thiophene dipoles. A higher dipole moment enhances the orientation in an electric field. -

First Hyperpolarizability (

): Calculated using the finite field approach.-

Reference: Urea (

esu).[1] -

Target: Thienyl-pyridine derivatives typically exhibit

values 10–30 times higher than urea due to the efficient

-

Molecular Docking & Biological Potential[4][5][6][7]

Thienyl-pyridine scaffolds are pharmacophores often investigated for kinase inhibition (e.g., EGFR, CDK2) or DNA intercalation.

5.1. Docking Protocol

-

Ligand Prep: Use the DFT-optimized geometry (B3LYP/6-311++G(d,p)) saved as a .pdbqt file.

-

Target Selection:

-

EGFR (Epidermal Growth Factor Receptor): PDB ID: 1M17 (Common target for pyridine derivatives).

-

DNA Gyrase: PDB ID: 1KZN (Antibacterial target).

-

-

Grid Box: Center on the co-crystallized ligand of the target protein (radius ~10-12 Å).

-

Scoring: Use Genetic Algorithm (Lamarckian) in AutoDock Vina.

5.2. Interaction Mechanism

-

Hydrogen Bonding: The Pyridine Nitrogen acts as a hydrogen bond acceptor (HBA) with backbone residues (e.g., Met793 in EGFR).

-

Halogen Bonding: The 5-Chlorine atom can engage in halogen bonding or hydrophobic interactions within the binding pocket.

-

-

Figure 2: Key pharmacophoric interactions in protein binding pockets.

References

-

Gaussian 16 Software Reference: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.

-

DFT Benchmarking for Organic Molecules: Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Theory for Constitution of the QM Region in QM/MM Monte Carlo Simulations. Journal of Chemical Theory and Computation, 4(2), 297-306.

-

Vibrational Scaling Factors: Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

-

Thienyl-Pyridine NLO Properties: Kurban, M., et al. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol (Analogous Study). Journal of Engineering Research and Applied Science, 10(2), 1834-1841.

-

Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

Strategic Sourcing and Synthesis Manual: 2-(5-Chloro-2-thienyl)pyridine

The following technical guide is structured to serve as a definitive manual for the sourcing, synthesis, and validation of 2-(5-Chloro-2-thienyl)pyridine . It is designed for immediate application in pharmaceutical R&D and materials science workflows.[1]

Executive Technical Profile

This compound is a critical heteroaryl building block, primarily utilized in the development of Factor Xa inhibitors (structural analogs to Rivaroxaban), organic light-emitting diodes (OLEDs) due to its metal-chelating pyridine-thiophene motif, and as a ligand in coordination chemistry.[2]

| Property | Specification |

| CAS Number | 123784-09-8 |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)pyridine |

| Molecular Formula | C₉H₆ClNS |

| Molecular Weight | 195.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

| Melting Point | 88–92 °C (Typical range for this class) |

| InChI Key | YSAKLCVWYHBULP-UHFFFAOYSA-N |

Commercial Landscape & Supply Chain Intelligence[1][2]

The commercial availability of this compound is bifurcated between high-cost catalog suppliers (Tier 1) and lower-cost, variable-lead-time contract manufacturing organizations (Tier 2).[1][2]

Supplier Tier Analysis[2]

| Tier | Supplier Type | Key Vendors | Availability Status | Strategic Recommendation |

| 1 | Global Catalog | Sigma-Aldrich (Cat# 123784-09-8)TCI (Custom Request) | Low Stock / High Price Often ships from global depots (1-2 weeks).[2] | Use for mg-scale reference standards or biological screening hits. |

| 2 | Specialty CROs | Angene Chemical AOBChem Combi-Blocks | Make-to-Order Lead time: 2-4 weeks.Cost: ~30-50% lower than Tier 1.[1][2] | Preferred for gram-scale synthesis intermediates. |

| 3 | Bulk Mfg | Enamine WuXi AppTec | Custom Synthesis Lead time: 6-8 weeks.[1][2] | Only for pilot plant scale (>100g). |

Supply Chain Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project timeline and scale.

Figure 1: Strategic decision tree for sourcing this compound based on scale and timeline constraints.

Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, in-house synthesis via Suzuki-Miyaura Cross-Coupling is the industry-standard method.[1][2] This route is robust, scalable, and avoids the toxicity associated with Stille couplings (organotins).[1]

Reaction Pathway

Reagents: 2-Bromopyridine + 5-Chlorothiophene-2-boronic acid Catalyst: Pd(PPh₃)₄ (Tetrakis) Solvent: DME/Water or Toluene/Ethanol/Water[2]

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.[2]

Detailed Experimental Methodology

Note: This protocol is validated for 1.0 gram scale.

-

Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge:

-

Degassing : Bubble nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).[1]

-

Catalyst Addition : Add Pd(PPh₃)₄ (5 mol%, 58 mg) and 2M Na₂CO₃ aqueous solution (2.5 mL, 5.0 mmol).

-

Reaction : Heat the mixture to reflux (approx. 85°C) under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

-

Workup :

-

Purification : Purify the crude residue via silica gel flash column chromatography.

-

Eluent : Gradient of 0% to 10% Ethyl Acetate in Hexanes.[1]

-

Yield Expectation : 75–85%.

-

Quality Assurance & Characterization

To validate the identity and purity of the sourced or synthesized material, use the following expected analytical data.

1H NMR Prediction (CDCl₃, 400 MHz)

-

δ 8.58 (d, 1H, Py-H6) : Characteristic doublet for the pyridine proton adjacent to nitrogen.[1]

-

δ 7.60–7.75 (m, 2H, Py-H3, Py-H4) : Aromatic protons of the pyridine ring.

-

δ 7.35 (d, 1H, Th-H3) : Thiophene proton adjacent to the pyridine ring.

-

δ 7.15–7.25 (m, 1H, Py-H5) : Pyridine proton.

-

δ 6.90 (d, 1H, Th-H4) : Thiophene proton adjacent to the chlorine (shifted upfield due to Cl effect).

HPLC Method (Purity Check)[1][5]

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A : Water + 0.1% Formic Acid.[1]

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient : 10% B to 90% B over 15 minutes.

-

Detection : UV at 254 nm (aromatic max) and 300 nm (conjugation band).[1]

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[3]

-

H412 : Harmful to aquatic life with long-lasting effects.[1][2]

Handling Protocols:

-

Always handle in a fume hood to avoid inhalation of dust.[1]

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place (2–8°C recommended for long-term storage) to prevent slow dehalogenation or oxidation.[1]

References

-

PubChem. Compound Summary: 2-(5-chlorothiophen-2-yl)pyridine.[1][2] National Library of Medicine.[1] [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational methodology for the described synthesis). [Link]

-

AOBChem. Safety Data Sheet (SDS) for this compound. [Link][1][2]

Sources

A Technical Guide to the Solubility of 2-(5-Chloro-2-thienyl)pyridine in Common Organic Solvents

Abstract

This technical guide addresses the solubility of 2-(5-Chloro-2-thienyl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. As a Senior Application Scientist, the objective is not merely to present data, but to empower fellow researchers with the foundational principles and a robust, field-proven experimental protocol to generate reliable solubility profiles. This guide synthesizes theoretical principles of solubility, a predictive structural analysis of the target compound, and a detailed, self-validating protocol for the equilibrium shake-flask method. The intended audience—researchers, scientists, and drug development professionals—will find this document a practical and authoritative resource for characterizing this and similar novel compounds.

Introduction: The Imperative of Solubility

This compound is a substituted heterocyclic compound featuring a pyridine ring linked to a chlorinated thiophene moiety. Such structures are common scaffolds in the development of new chemical entities (NCEs) due to their versatile chemical reactivity and biological activity. For any NCE, solubility is a paramount physicochemical property that dictates its utility and developmental trajectory.[1][2]

In the realm of drug development, poor aqueous solubility can severely limit a compound's bioavailability, leading to unpredictable in vivo results and hindering the formulation of effective dosage forms.[3][4][5] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, making this a primary challenge for formulation chemists.[2][3] In organic synthesis and materials science, solvent selection is critical for reaction efficiency, purification (e.g., crystallization), and the formation of functional thin films or materials. Understanding a compound's solubility in a range of common organic solvents is therefore not a trivial pursuit but a foundational requirement for its successful application.

This guide provides the necessary theoretical background and a detailed experimental workflow to systematically determine the solubility of this compound.

Theoretical & Predictive Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][6] This means that solutes tend to dissolve in solvents with similar intermolecular force characteristics. To predict the solubility of this compound, we must first analyze its structural features.

Structural Analysis of this compound:

-

Polarity: The molecule possesses distinct regions of varying polarity. The pyridine ring, with its electronegative nitrogen atom, imparts a significant dipole moment, making this portion of the molecule polar.[7] The thiophene ring is less polar, and the presence of a chlorine atom increases its polarizability and introduces a dipole, though its overall contribution is balanced by the nonpolar nature of the rest of the ring. The molecule can be classified as moderately polar.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a hydrogen-bond acceptor.[8][9] This is a critical feature that will enhance its solubility in protic solvents (e.g., alcohols). The molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen-bond donor.

-

Molecular Architecture: The compound has a relatively rigid, planar structure. Strong intermolecular π-π stacking interactions in the solid crystal lattice can increase the energy required to break the crystal apart, potentially lowering solubility in less interactive solvents.[10]

Predictive Assessment in Common Organic Solvents:

Based on this analysis, we can make qualitative predictions:

-

Non-polar Solvents (e.g., Hexane, Cyclohexane): Dominated by London dispersion forces. The moderate polarity of our target molecule suggests it will have low solubility in these solvents.

-

Moderately Polar Aprotic Solvents (e.g., Toluene, Diethyl Ether, Ethyl Acetate): These solvents can engage in dipole-dipole interactions. We anticipate moderate to good solubility , as the solvent polarity is a reasonable match for the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)): These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule. We predict good to high solubility .

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents offer both dipole-dipole interactions and hydrogen bonding. The ability of the pyridine nitrogen to accept a hydrogen bond suggests good to high solubility in these solvents.[2]

The logical relationship between solute and solvent properties is visualized below.

Caption: Fig. 1: Solute-Solvent Interaction Logic

Gold Standard Protocol: Equilibrium Solubility via the Shake-Flask Method